molecular formula C9H10N2O2 B13546920 Benzeneethanamine, |A-methylene-3-nitro-

Benzeneethanamine, |A-methylene-3-nitro-

Cat. No.: B13546920
M. Wt: 178.19 g/mol
InChI Key: SAXQPFNKPPBNPO-UHFFFAOYSA-N
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Description

Benzeneethanamine, |A-methylene-3-nitro-: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a benzene ring attached to an ethanamine group, with a methylene and nitro group substitution

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, |A-methylene-3-nitro- typically involves the nitration of benzeneethanamine derivatives. The process can be carried out using nitrating agents such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective nitration at the desired position.

Industrial Production Methods: Industrial production of Benzeneethanamine, |A-methylene-3-nitro- may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzeneethanamine, |A-methylene-3-nitro- can undergo oxidation reactions, leading to the formation of nitro-substituted benzaldehydes or benzoic acids.

    Reduction: The nitro group in Benzeneethanamine, |A-methylene-3-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Nitrobenzaldehyde, nitrobenzoic acid.

    Reduction: Aminobenzeneethanamine derivatives.

    Substitution: Halogenated benzeneethanamine derivatives.

Scientific Research Applications

Chemistry: Benzeneethanamine, |A-methylene-3-nitro- is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, Benzeneethanamine, |A-methylene-3-nitro- can be used as a probe to study the interactions of nitro-substituted phenethylamines with biological targets. It may also serve as a precursor for the synthesis of bioactive compounds.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development. Research into its potential therapeutic effects is ongoing.

Industry: Benzeneethanamine, |A-methylene-3-nitro- is utilized in the production of dyes, pigments, and other industrial chemicals. Its reactivity and functional groups make it valuable in various industrial applications.

Comparison with Similar Compounds

Similar Compounds:

    Phenethylamine: A primary amine with a similar structure but lacking the nitro and methylene groups.

    Benzeneethanamine, N,α,α-trimethyl-: A derivative with additional methyl groups on the ethanamine chain.

    Benzeneethanamine, N,α-dimethyl-: Another derivative with dimethyl substitution on the ethanamine chain.

Uniqueness: Benzeneethanamine, |A-methylene-3-nitro- is unique due to the presence of both a methylene and a nitro group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups sets it apart from other phenethylamine derivatives and expands its range of applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-(3-nitrophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10N2O2/c1-7(6-10)8-3-2-4-9(5-8)11(12)13/h2-5H,1,6,10H2

InChI Key

SAXQPFNKPPBNPO-UHFFFAOYSA-N

Canonical SMILES

C=C(CN)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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